5-Methylidene-1-(propan-2-yl)piperazin-2-one
Description
Properties
CAS No. |
55290-78-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methylidene-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-7(3)9-4-8(10)11/h6,9H,3-5H2,1-2H3 |
InChI Key |
AFKUUFVBRMETOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C)NCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dehydro-piperazin-2-One Derivatives
The initial step involves reacting an ester precursor with ethylenediamine or substituted ethylenediamines to form 3,4-dehydro-piperazine-2-one intermediates. This reaction can be represented as:
- Step A: Reaction of an ester (formula 11) with ethylenediamine (formula 7) to yield 3,4-dehydro-piperazine-2-one derivatives (formula 12).
This step typically proceeds under controlled conditions with yields reported around 48% to 70%, depending on the substituents and reaction parameters. For example, 1-methyl-3-phenyl-3,4-dehydro-piperazine-2-one was obtained with a yield of approximately 69.6% and melting point 56-60°C.
Reduction to Piperazin-2-One Derivatives
The 3,4-dehydro-piperazine-2-one intermediates are then subjected to reduction to yield the corresponding piperazin-2-one derivatives. Common reducing agents include:
- Lithium aluminum hydride (LiAlH4)
- Sodium borohydride (NaBH4)
- Aluminum hydride (AlH3)
- Potassium borohydride (KBH4)
- Borane (B2H6)
Among these, LiAlH4 is preferred for its efficiency and selectivity. The reduction transforms the unsaturated ring into a saturated piperazin-2-one structure while retaining the substituents introduced in earlier steps.
Alkylation to Introduce the Isopropyl Group
If the starting ethylenediamine is unsubstituted, the nitrogen substituent (such as the isopropyl group in 5-methylidene-1-(propan-2-yl)piperazin-2-one) can be introduced post-reduction via alkylation reactions. Alkylation typically involves:
- Reacting the piperazin-2-one with an alkyl halide (e.g., isopropyl bromide or chloride)
- Using a base to facilitate nucleophilic substitution on the nitrogen atom
This step allows the introduction of various alkyl groups, including isopropyl, methyl, ethyl, cyclopropyl, and tert-butyl, with methyl and ethyl being the most common.
Alternative Synthetic Routes
Some studies report alternative methods involving:
- Reaction of 1-phenylalkane-1,2-dione with ethylenediamine to form dihydropyrazine intermediates
- Subsequent reduction and alkylation to yield substituted piperazines
However, these methods are more tailored to phenyl-substituted derivatives and may require adaptation for this compound.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Formation of 3,4-dehydro-piperazin-2-one | Ester (formula 11) + Ethylenediamine (formula 7) | Heating, solvent-dependent | 3,4-Dehydro-piperazin-2-one (formula 12) | 48 - 70 |
| 2 | Reduction | 3,4-Dehydro-piperazin-2-one (formula 12) | LiAlH4 or NaBH4, standard conditions | Piperazin-2-one derivative (formula 1) | High (varies) |
| 3 | Alkylation | Piperazin-2-one derivative | Alkyl halide (e.g., isopropyl halide), base | Alkyl-substituted piperazin-2-one | Moderate to high |
Research Findings and Notes
- The reduction step is critical and must be carefully controlled to avoid over-reduction or side reactions.
- Lithium aluminum hydride is the most commonly used reducing agent due to its strong reducing power and ability to selectively reduce the unsaturated ring without affecting other functional groups.
- Alkylation reactions require careful choice of base and solvent to maximize substitution efficiency and minimize side reactions.
- The preparation methods are well-documented in patents such as US Patent 6603003B2 and US Patent 20020095038, which provide detailed experimental procedures and examples.
- Peer-reviewed literature confirms the synthetic feasibility and provides additional insights into reaction conditions and yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylidene group and piperazine nitrogen atoms serve as reactive sites for nucleophilic substitutions. Key findings include:
Alkylation :
-
Reaction with 1,3-dibromopropane under reflux conditions in propan-1-ol yields alkylated derivatives. This proceeds via nucleophilic attack of the piperazine nitrogen on the alkyl halide .
-
Example:
Acylation :
-
Treatment with acetic anhydride or acetyl chloride forms acetylated derivatives at the secondary amine. Reactions are typically conducted in toluene or dichloromethane at 20–65°C .
Reduction Reactions
The carbonyl group in the piperazin-2-one ring undergoes reduction under specific conditions:
-
LiAlH₄ Reduction : Converts the amide carbonyl to a methylene group, forming 1-methyl-3-phenylpiperazine derivatives. This reaction occurs in tetrahydrofuran (THF) at 50–55°C .
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 50–55°C | 1-Methyl-3-phenylpiperazine | 60.5% |
Condensation Reactions
The methylidene group participates in Knoevenagel-like condensations with aldehydes or ketones:
-
Reaction with benzaldehyde in ethanol under acidic conditions forms α,β-unsaturated carbonyl derivatives.
Mechanism :
-
Deprotonation of the methylidene group.
-
Nucleophilic attack on the carbonyl carbon of the aldehyde.
-
Elimination of water to form the conjugated product.
Protonation and Acid-Base Behavior
The piperazine nitrogen atoms exhibit distinct protonation patterns:
-
pKa Values : The pyridine-like nitrogen (N1) has a lower pKa (~6.8) compared to the aliphatic piperazine nitrogen (N10, pKa ~9.2), as determined by NMR titration .
-
Proton Transfer : In acidic environments, protonation occurs preferentially at N10, stabilizing the cationic form via resonance (Figure 3 in ).
Oxidation Reactions
Limited data exists, but analogous piperazinones undergo oxidation at the methylidene group:
-
Ozonolysis : Cleaves the methylidene moiety to form ketone intermediates, though yields are variable.
Ring-Opening Reactions
Under strongly acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves the piperazine ring to form diamino ketones.
-
Basic Conditions : Degrades the amide bond, yielding fragmented amines and carboxylic acids.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including 5-Methylidene-1-(propan-2-yl)piperazin-2-one. Research indicates that piperazine-containing compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown promising results against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values indicating effective growth inhibition .
Table 1: Antiproliferative Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10.44 |
| Compound B | HCT116 | 5.027 |
| This compound | A431 | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar piperazine derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against infections . The synthesis of various substituted piperazines has been linked to enhanced biological activity, suggesting that structural modifications could lead to improved efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Efficacy |
|---|---|---|
| Compound C | Antibacterial | High |
| Compound D | Antifungal | Moderate |
Neurological Applications
Piperazine derivatives are known for their effects on the central nervous system. Research indicates that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression . The structural features of piperazine allow for interactions with various receptors, including serotonin and dopamine receptors.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that facilitate the introduction of functional groups critical for biological activity. Structure-activity relationship studies have been pivotal in identifying key modifications that enhance the pharmacological profile of piperazine derivatives .
Table 3: Key Modifications in Piperazine Derivatives
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitution | Increased potency |
| Aromatic ring addition | Enhanced selectivity |
Case Studies
Several case studies illustrate the application of piperazine derivatives in drug development:
- Anticancer Studies : A study reported the synthesis of a series of piperazine derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
- Antimicrobial Research : Another investigation focused on the antifungal activity of modified piperazines, revealing significant efficacy against resistant strains of fungi, thus highlighting their potential in treating fungal infections .
- Neuropharmacology : Research on piperazine-containing compounds has shown promise in modulating neurotransmitter levels, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Piperazinone derivatives are widely studied for their pharmacological relevance. Below is a comparison of key structural analogs:
Key Observations:
- Substituent Position : The methylidene group at C5 in the target compound distinguishes it from saturated analogs like 3,5,5-trimethyl derivatives. Unsaturation may enhance electrophilic reactivity .
- Aromatic vs. Aliphatic Groups : Compounds like 5-[4-(propan-2-yl)phenyl]piperazin-2-one exhibit increased molecular weight and lipophilicity due to phenyl substitution, which could influence bioavailability .
Physicochemical Properties
- Polarity : The methylidene group may increase polarity compared to fully saturated analogs, affecting logP and membrane permeability.
Biological Activity
5-Methylidene-1-(propan-2-yl)piperazin-2-one is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common motif in many biologically active compounds. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains, suggesting that modifications to the piperazine structure can enhance antibacterial activity. For instance, compounds with specific substituents showed improved activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 μg/mL |
| This compound | E. coli | 64 μg/mL |
| Other Piperazine Derivative | H. influenzae | 16 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study highlighted the inhibition of Class I PI3-kinase enzymes by piperazine derivatives, which is crucial in cancer cell proliferation . The activity was attributed to the compound's ability to interfere with signaling pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that 5-methylidene derivatives could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects were notably lower than those for traditional chemotherapeutic agents, indicating a promising therapeutic potential.
The biological activity of this compound is believed to stem from its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, its affinity for serotonin (5-HT) and dopamine receptors has been suggested as a mechanism for its antidepressant effects .
Table 2: Receptor Affinities
| Receptor Type | Affinity (Ki) |
|---|---|
| 5-HT1A | 0.79 nM |
| D2 | 18.9 nM |
| D3 | 239.8 nM |
Toxicity and Safety Profile
Preliminary studies on the toxicity of this compound indicate a favorable safety profile compared to other piperazine derivatives. Toxicity assays conducted on human cell lines revealed no significant adverse effects at therapeutic concentrations .
Q & A
Q. What are the established synthetic routes for 5-methylidene-1-(propan-2-yl)piperazin-2-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via catalytic asymmetric alkylation or decarboxylative allylic alkylation of piperazin-2-one precursors. Key steps include:
- Catalytic enantioselective alkylation : Use palladium catalysts with chiral ligands (e.g., PHOX ligands) to achieve α-tertiary stereocenters. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically impact enantiomeric excess (ee) and yield .
- Protecting group strategy : Protecting the piperazin-2-one nitrogen with isopropyl groups enhances stability during alkylation. Deprotection using trifluoroacetic acid (TFA) or hydrogenolysis is required for downstream functionalization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate high-purity products (>95%) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using anisotropic displacement parameters and twin refinement for challenging crystals) resolves bond lengths, angles, and stereochemistry. Recent SHELXL updates improve handling of disorder and hydrogen bonding networks .
- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) confirm regiochemistry. H-H COSY and NOESY experiments distinguish between cis/trans isomers in the piperazin-2-one ring .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (CHNO, MW 166.11) and detects fragmentation patterns .
Q. What pharmacological targets are associated with piperazin-2-one derivatives, and how is their activity validated?
Piperazin-2-one derivatives are explored as Factor Xa inhibitors for anticoagulant therapy. Key validation methods include:
- Enzyme assays : Measure IC values against purified Factor Xa using chromogenic substrates (e.g., S-2222). Structure-activity relationship (SAR) studies guide substitutions at the α-position to enhance potency .
- In vitro thrombus models : Assess antithrombotic efficacy in human platelet-rich plasma under shear stress conditions .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to Factor Xa’s S1/S4 pockets, highlighting critical hydrogen bonds with Ser195 and Tyr99 .
Advanced Research Questions
Q. How can enantioselective synthesis challenges (e.g., racemization, low ee) be addressed during catalytic asymmetric alkylation?
- Ligand optimization : Chiral bisphosphine ligands (e.g., (R)-BINAP) improve ee (up to 98%) by stabilizing transition states. Steric hindrance from bulky ligands reduces racemization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility and stereocontrol. Additives like molecular sieves absorb moisture, preventing hydrolysis of intermediates .
- Temperature control : Lower temperatures (–20°C) slow racemization but may reduce reaction rates. Kinetic resolution via slow reagent addition balances these factors .
Q. How are contradictions in crystallographic and spectroscopic data resolved for this compound?
- Multi-method validation : Cross-validate SCXRD data with H-H NOESY to confirm spatial proximity of methylidene and isopropyl groups. Discrepancies in bond angles may arise from crystal packing effects .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts (e.g., using B3LYP/6-31G*) to identify conformational equilibria in solution .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing line broadening at elevated temperatures .
Q. What strategies are used to evaluate the compound’s stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. LC-MS monitors degradation products (e.g., hydrolysis of the piperazin-2-one ring to diamines) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human plasma. High binding (>90%) may reduce bioavailability .
- Metabolic stability assays : Liver microsome incubations (human/rat) identify cytochrome P450-mediated oxidation sites. Methylidene groups are prone to epoxidation, requiring structural shielding .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Glide or GOLD software models binding to Factor Xa. Prioritize poses with hydrogen bonds to Gly218 and hydrophobic interactions with the S4 pocket .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon methylidene substitution. FEP-guided optimization improves selectivity over thrombin .
- ADMET prediction : SwissADME or ADMETlab2.0 estimate permeability (LogP ~2.1), solubility (LogS –3.2), and hERG liability to prioritize analogs .
Q. What advanced techniques are used to study the compound’s solid-state behavior and polymorphism?
- Synchrotron PXRD : High-resolution powder patterns detect polymorphs. Rietveld refinement quantifies phase purity .
- Thermal analysis : DSC and TGA identify melting points (mp ~180–190°C) and decomposition pathways. Isothermal calorimetry measures stability under stress conditions .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O bonds) driving crystal packing. This informs co-crystal design for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
